Product packaging for Rantidine HCL(Cat. No.:)

Rantidine HCL

Cat. No.: B13412064
M. Wt: 336.84 g/mol
InChI Key: MLZWEMSTVVGHFJ-YGCVIUNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Ranitidine (B14927) Hydrochloride as a Model Compound in Pharmaceutical Chemistry

Ranitidine hydrochloride serves as a valuable model compound in pharmaceutical chemistry due to its complex structure and susceptibility to various chemical transformations. Its synthesis involves multiple steps, offering a case study for the development of efficient synthetic routes in drug manufacturing. The molecule's inherent instability, particularly its propensity to degrade and form N-nitrosodimethylamine (NDMA), has propelled extensive research into drug degradation mechanisms and the development of highly sensitive analytical methods to detect genotoxic impurities. acs.orgthermofisher.com Furthermore, the existence of different polymorphic forms of ranitidine hydrochloride has made it a subject of study in solid-state chemistry, which is crucial for understanding the physical properties and stability of drug substances. jst.go.jpnih.gov

Overview of Foundational Chemical Research Areas Pertaining to Ranitidine Hydrochloride

Foundational chemical research on ranitidine hydrochloride has concentrated on several key areas. A primary focus has been the elucidation of its degradation pathways under various conditions, including exposure to heat, humidity, and light. nih.govnih.gov A significant portion of this research has been dedicated to understanding the mechanisms behind the formation of NDMA from the ranitidine molecule itself. acs.orgnih.gov This has, in turn, driven advancements in analytical chemistry, leading to the development and validation of sophisticated chromatographic and spectroscopic methods for the precise identification and quantification of ranitidine and its degradation products. thermofisher.comnih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21ClN4O3S B13412064 Rantidine HCL

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H21ClN4O3S

Molecular Weight

336.84 g/mol

IUPAC Name

(E)-1-N'-[2-[[5-(dimethylamino)furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride

InChI

InChI=1S/C12H20N4O3S.ClH/c1-13-11(8-16(17)18)14-6-7-20-9-10-4-5-12(19-10)15(2)3;/h4-5,8,13-14H,6-7,9H2,1-3H3;1H/b11-8+;

InChI Key

MLZWEMSTVVGHFJ-YGCVIUNWSA-N

Isomeric SMILES

CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)N(C)C.Cl

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)N(C)C.Cl

Origin of Product

United States

Synthesis and Synthetic Chemistry of Ranitidine Hydrochloride

Methodologies for Ranitidine (B14927) Hydrochloride Chemical Synthesis

The industrial production of ranitidine hydrochloride has spurred the development of various synthetic routes, each with the goal of improving yield, purity, and cost-effectiveness.

Another improved process starts from 2-nitromethylene-thiazolidine and methylamine (B109427) to produce N-(2-mercaptoethyl)-N'-methyl-2-nitro-1,1-ethenediamine, which then reacts with 5-[(dimethylamino)methyl]-2-(chloromethyl)furan hydrochloride to yield ranitidine. google.com This method utilizes economical and readily available starting materials. google.com

A synthesis method that focuses on reducing impurities involves the direct reaction of 2-[[[5-(dimethylamino)methyl-2-furyl]methyl]thio]ethylamine with 1-methylthio-1-methylamino-2-nitroethylene in an aqueous phase, followed by crystallization of the ranitidine base. google.com The base is then converted to the hydrochloride salt in ethanol (B145695). google.com

The following table summarizes key aspects of these improved synthetic pathways.

Starting Material(s)Key FeaturesOverall YieldReference
5-(Chloromethyl)furfuralFour-step synthesis, no chromatography68% rsc.orgresearchgate.net
2-Nitromethylene-thiazolidine, MethylamineUtilizes economical raw materialsNot specified google.com
2-[[[5-(dimethylamino)methyl-2-furyl]methyl]thio]ethylamine, 1-methylthio-1-methylamino-2-nitroethyleneAqueous phase reaction, impurity reductionNot specified google.com

This table presents a summary of improved synthetic pathways for Ranitidine Hydrochloride based on available data.

An alternative and improved synthetic route for ranitidine has been developed utilizing an oxazolidine (B1195125) derivative. nih.gov Oxazolidines are a class of heterocyclic compounds that have been explored for their wide pharmacological actions. researchgate.net This particular methodology represents a novel approach to constructing the ranitidine molecule, although specific details of the reaction steps and yields are not extensively elaborated in the available literature. nih.gov The use of an oxazolidine intermediate suggests a strategy focused on controlling the stereochemistry or simplifying the assembly of the final compound.

Reductive amination is a versatile method for forming carbon-nitrogen bonds and has been applied to the synthesis of ranitidine. ptfarm.pl This approach typically involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to the corresponding amine. masterorganicchemistry.com In the context of ranitidine synthesis, Norwegian researchers oxidized an alcohol intermediate to an aldehyde with active MnO₂, achieving a 94% yield. ptfarm.pl This aldehyde can then undergo reductive amination to introduce the dimethylaminomethyl group onto the furan (B31954) ring. researchgate.net The use of reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is common in these reactions as they can selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com This method offers a controlled and efficient way to construct a key part of the ranitidine structure. researchgate.net

Targeted Synthesis of Specific Polymorphic Forms of Ranitidine Hydrochloride

Ranitidine hydrochloride is known to exist in two polymorphic forms, designated as Form 1 and Form 2. irdg.orgresearchgate.netnih.gov These polymorphs have the same chemical composition but differ in their crystal lattice structure, which can affect their physicochemical properties. irdg.org Form 2 is reported to have more favorable filtration and drying characteristics and to be less hygroscopic than Form 1. google.com The formation of a specific polymorph is a controllable process. irdg.org

The targeted synthesis of a specific polymorphic form of ranitidine hydrochloride is achieved through controlled crystallization processes. google.com Factors such as the solvent of crystallization, rate of cooling, and degree of supersaturation can influence which polymorphic form is produced. irdg.orgresearchgate.net

Synthesis of Form 2: Form 2 ranitidine hydrochloride can be prepared by crystallization from a hydroxylic solvent, such as a lower alkanol (e.g., propan-2-ol, methanol (B129727), or ethanol), under controlled conditions. google.comgoogle.com One method involves dissolving the ranitidine free base in a solvent like 2-methylpropan-2-ol and treating it with concentrated hydrochloric acid, allowing the product to crystallize at an elevated temperature (e.g., 40°C). google.com Another approach is the recrystallization of previously isolated ranitidine hydrochloride from an alcohol like industrial methylated spirit at a specific temperature profile. google.com

Synthesis of Form 1: While crystallization from alcohols generally favors the formation of Form 2, pure Form 1 can be obtained by using a mixed solvent system. google.com A process has been developed where ranitidine hydrochloride is crystallized from a solution containing a mixture of a lower aliphatic alcohol (like ethanol or isopropanol) and an aromatic hydrocarbon (like toluene) within a specific volume ratio. google.com Crucially, this process requires seeding the solution with crystals of pure Form 1 ranitidine hydrochloride to direct the crystallization towards this form. google.com

The following table outlines the conditions for the controlled synthesis of ranitidine hydrochloride polymorphs.

Polymorphic FormCrystallization Solvent(s)Key Process ConditionsReference
Form 1 Lower aliphatic alcohol and aromatic hydrocarbon (e.g., ethanol/toluene)Seeding with Form 1 crystals google.com
Form 2 Hydroxylic solvent (e.g., propan-2-ol, ethanol)Controlled temperature crystallization google.com

This table summarizes the controlled crystallization processes for obtaining specific polymorphic forms of Ranitidine Hydrochloride.

Synthesis of Ranitidine Hydrochloride Analogs and Derivatives

The synthesis of ranitidine analogs and derivatives has been a significant area of research, primarily aimed at developing compounds with new or improved therapeutic properties, such as for the treatment of Alzheimer's disease. nih.govresearchgate.netnih.gov These synthetic efforts often involve modifications to different parts of the ranitidine scaffold.

The general synthetic strategy for many analogs involves the formation of the 2-((5-((dimethylamino)methyl)furan-2-yl)methylthio)ethanamine backbone. nih.gov This is typically achieved through a Mannich reaction to generate an intermediate, followed by substitution with 2-thioethanolamine. nih.gov This core structure is then reacted with various reagents to introduce different functionalities.

For instance, a series of pyridazine (B1198779) analogs were synthesized by reacting the backbone with 1,1-bis(methylthio)-2-nitroethylene, followed by reaction with hydrazine (B178648) and subsequent cyclization with various diones. nih.gov Another class of analogs incorporates cyclic imide isosteres, such as 1,8-naphthalimide (B145957) derivatives. researchgate.netnih.gov The synthesis of these compounds involves reacting the ranitidine backbone with the corresponding 1,8-naphthalic anhydrides. researchgate.netnih.gov These structural modifications have been shown to influence the biological activity of the resulting compounds, for example, by enhancing their acetylcholinesterase (AChE) inhibitory activity. nih.govresearchgate.net

Design and Synthesis of Novel Ranitidine Scaffold Derivatives

The foundational structure of ranitidine has served as a template for the design and synthesis of new chemical entities. A notable area of investigation has been the development of ranitidine analogs as potential multi-target-directed ligands, particularly for neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net In this context, researchers have synthesized a series of ranitidine analogs that incorporate cyclic imide isosteres. nih.govresearchgate.net

The rationale behind this design strategy often involves creating molecules with specific pharmacophoric features that can interact with biological targets. For instance, some synthetic approaches have focused on creating derivatives that can act as acetylcholinesterase (AChE) inhibitors, a key target in Alzheimer's disease treatment. nih.govnih.gov A prototypical compound in these studies was a 3-nitro-1,8-naphthalimide derivative of ranitidine, which demonstrated potent AChE inhibition. nih.govresearchgate.net

The synthesis of these novel derivatives typically involves multi-step reaction sequences. A general synthetic route for preparing ranitidine analogs containing a 1,8-naphthalimide moiety starts with the reaction of 2-(methylthio)ethylamine (B103984) with a suitable anhydride, such as 1,8-naphthalic anhydrides, in refluxing toluene. nih.govresearchgate.net Subsequent steps can involve oxidation and further reactions to introduce different functional groups. nih.gov For example, the synthesis of a series of analogs with cyclic imide isosteres has been described, where the number of aromatic rings on the cyclic imide moiety was varied to study its effect on biological activity. nih.gov

The research findings indicate a clear structure-activity relationship. For instance, it was observed that the inhibitory activity of these analogs on Aβ aggregation, a pathological hallmark of Alzheimer's disease, was enhanced with an increase in the number of fused aromatic rings on the cyclic imide portion of the molecule. nih.gov Specifically, a derivative with a 1,8-naphthalimide group showed a significant reduction in Aβ aggregation. nih.gov This suggests that the presence of multiple aromatic rings is a critical feature for this particular biological activity. nih.gov

Table 1: Examples of Synthesized Novel Ranitidine Scaffold Derivatives This table is interactive. You can sort and filter the data.

Compound ID Derivative Type Key Structural Feature Notable Research Finding Reference
Compound 3 1,8-naphthalimide derivative Two fused aromatic rings Presented a substantial plateau reduction of Aβ aggregation (60.9% ± 5.7%). nih.gov
Compound 6 3-nitro-1,8-naphthalimide derivative Nitro group on the naphthalimide ring Potent AChE inhibitor with an IC50 of 0.15 µM. nih.govresearchgate.net
Compound 7 Derivative lacking one aromatic end group Absence of a terminal aromatic group Abrogated inhibitory capacity on Aβ aggregation. nih.gov
Compound 8 4-chloro-1,8-naphthalimide derivative Chloro substituent on the naphthalimide ring Plateau reduction of Aβ aggregation was between the unsubstituted and 3-nitro derivatives. nih.gov

Chemical Modifications and Derivatization Strategies

The chemical modification of the ranitidine scaffold has been a key strategy to explore and optimize the biological activities of its derivatives. These modifications have been guided by rational drug design principles and molecular modeling studies to understand the interactions between the analogs and their biological targets. nih.gov

One of the primary derivatization strategies has involved the replacement of the furan ring present in the original ranitidine structure with other cyclic moieties. nih.gov A significant focus has been the incorporation of various isosteric groups, particularly those containing aromatic systems, to enhance interactions with target proteins. nih.gov For example, the replacement of the nitropyridazine group in a parent ranitidine analog with a series of cyclic imides, such as succinimides, phthalimides, and 1,8-naphthalimides, was investigated. nih.gov

The structure-activity relationship (SAR) studies of these modifications have yielded valuable insights. A general trend observed was that the potency of the analogs as AChE inhibitors increased with the size of the pyrimidine (B1678525) replacement. nih.gov The 1,8-naphthalimide derivatives were found to be the most potent in this series. nih.gov Further modifications on the naphthalimide ring itself, such as the introduction of a nitro group, were shown to be a key determinant for potent AChE inhibition. nih.gov

Another modification strategy has been the alteration of the linker connecting the different parts of the molecule. For example, a derivative was designed with a two-carbon chain in the 1,8-naphthalimide portion, which was identified as an optimal length for inhibiting Aβ aggregation. nih.gov These findings highlight that both the nature of the heterocyclic rings and the connecting chains are crucial for the biological activity of ranitidine derivatives. nih.govnih.gov

Table 2: Summary of Chemical Modification Strategies and Their Outcomes This table is interactive. You can sort and filter the data.

Modification Strategy Specific Modification Outcome Reference
Replacement of Heterocyclic Ring Replacement of nitropyridazine with cyclic imides (succinimides, phthalimides, 1,8-naphthalimides). Increased AChE inhibition with the size of the replacement; 1,8-naphthalimides were most potent. nih.gov
Substitution on Aromatic Rings Introduction of a nitro group on the 1,8-naphthalimide ring. Significantly enhanced AChE inhibitory activity. nih.gov
Substitution on Aromatic Rings Introduction of a chloro group on the 1,8-naphthalimide ring. Modulated Aβ aggregation inhibition. nih.gov
Alteration of Linker Chain Use of a two-carbon chain in the 1,8-naphthalimide analogs. Optimized the length for Aβ aggregation inhibition. nih.gov

Degradation and Stability Studies

Chemical Degradation Pathways under Various Conditions (e.g., pH, temperature, light)

Ranitidine hydrochloride's degradation is influenced by factors such as pH, temperature, and light. Hydrolytic degradation studies have shown that different pathways occur under strongly acidic and alkaline conditions, while the compound is more resistant to hydrolysis at very low pH values. semanticscholar.org Exposure to heat and humidity significantly accelerates degradation. For instance, at 45°C and 45% relative humidity, a notable degradation of ranitidine was observed. nih.gov The presence of moisture and degradation products can create a solution phase on the surface of the solid drug, which increases molecular mobility and enhances the degradation rate. nih.gov Significant degradation has been observed under oxidative, acidic, and basic stress conditions. nih.gov Photodegradation also occurs, with studies identifying sixteen volatile degradation products when ranitidine in its solid state was exposed to a xenon lamp. nih.gov

Formation of N-Nitrosodimethylamine (NDMA) as a Degradation Product

A major focus of ranitidine stability research is the formation of the probable human carcinogen, N-nitrosodimethylamine (NDMA). thermofisher.comnih.gov

Proposed Mechanisms of NDMA Formation from Ranitidine

The formation of NDMA from ranitidine is believed to be an intermolecular process resulting from the slow degradation of the ranitidine molecule itself. acs.org The dimethylamino group within the ranitidine structure is a key precursor to NDMA. jst.go.jp One proposed mechanism involves the generation of a carbocation from the decomposition of the methylfuran moiety, which is a critical intermediate step. acs.org Another pathway suggests that the hydrolysis of certain impurities of ranitidine can lead to the formation of dimethylamine (B145610), which then reacts with a nitrosating agent to form NDMA. jst.go.jp

Factors Influencing the Rate and Extent of NDMA Formation

Several factors influence the rate of NDMA formation. Increased temperature and humidity are known to accelerate this degradation process. acs.orgjst.go.jp The presence of oxygen has also been shown to be a factor, with minimized NDMA levels observed in its absence. nih.gov In simulated gastric fluid, NDMA production was found to be elevated under acidic conditions (e.g., pH 1.2) and in the presence of nitrite (B80452). nih.gov The rate of NDMA formation from certain amorphous impurities of ranitidine was found to be significantly higher than from crystalline ranitidine hydrochloride under forced degradation conditions. jst.go.jp

Degradation Pathways and Chemical Stability of Ranitidine Hydrochloride

Hydrolytic Degradation of Ranitidine (B14927) Hydrochloride

The hydrolysis of ranitidine hydrochloride is a significant factor in its stability, with the degradation process being highly dependent on the pH of the environment.

The hydrolytic stability of ranitidine hydrochloride is profoundly influenced by pH. Two primary degradation pathways are operative under strongly acidic and strongly alkaline conditions. synzeal.comcleanchemlab.com In solutions with intermediate pH values, both of these degradation pathways can occur simultaneously. synzeal.comcleanchemlab.com Conversely, the molecule demonstrates notable resistance to hydrolytic cleavage at very low pH values, a stability attributed to the C-protonation of the enediamine moiety. synzeal.comcleanchemlab.com Studies have indicated that the slowest rate of degradation occurs in the pH range of 5 to 8.

The presence of degradation products can also influence the degradation kinetics. In humid conditions, the presence of impurities on the surface of solid ranitidine hydrochloride can promote a phase transition from a crystalline material to a solution phase, thereby increasing the mobility of molecules and enhancing reactivity.

Forced degradation studies have identified several key products resulting from the hydrolysis of ranitidine hydrochloride. Under acidic or basic conditions, specific impurities designated by the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) are formed. Notably, Impurities D and H are known to form under these conditions. Furthermore, Impurities E and I are specifically formed through the hydrolysis of ranitidine.

Under basic conditions (e.g., 0.5 M sodium hydroxide), a major degradation product with a mass-to-charge ratio (m/z) of 302 has been consistently observed and isolated.

The table below details the identified hydrolytic degradation products of Ranitidine HCl.

Impurity DesignationChemical NameFormation Condition
Impurity D N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}-2-nitroacetamideAcidic or Basic Hydrolysis
Impurity E Ranitidine N-OxideHydrolysis
Impurity H N-Methyl-2-nitroacetamideAcidic or Basic Hydrolysis
Impurity I 2,2′-Methylenebis[N-[2-[[[5-[(dimethylamino)methyl]-furan-2-yl]methyl] sulfanyl]ethyl]-N′-methyl-2-nitroethene-1,1-diamine]Hydrolysis

Photochemical Degradation of Ranitidine Hydrochloride

Ranitidine hydrochloride is susceptible to degradation upon exposure to light, undergoing complex photochemical reactions that lead to a variety of transformation products.

Direct photolysis is considered the predominant photodegradation pathway for ranitidine. chemicea.comsynzeal.com The molecule contains a chromophore, specifically the nitroacetamidine portion, which absorbs solar radiation in the range of approximately 300 to 360 nm. chemicea.comsynzeal.com This absorption of light energy elevates the molecule to an excited state, which then undergoes degradation. synzeal.com In direct photolysis experiments under simulated noon summertime sunlight (at 45° latitude), ranitidine has been shown to degrade rapidly with a half-life of about 35 minutes. synzeal.comcleanchemlab.com

While direct photolysis is the primary route, ranitidine also undergoes photooxidation through reactions with photochemically generated reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and the hydroxyl radical (•OH). synzeal.comcleanchemlab.com These transient oxidants are often formed in sunlit aqueous environments. synzeal.com Ranitidine exhibits high rates of reaction with both of these species. synzeal.compharmaffiliates.com

The reaction rates are pH-dependent, as detailed in the table below.

Reactive Oxygen SpeciespHBimolecular Rate Constant (M⁻¹ s⁻¹)
Singlet Oxygen (¹O₂) ** 61.6 ± 0.2 x 10⁷
Singlet Oxygen (¹O₂) **106.4 ± 0.2 x 10⁷
Hydroxyl Radical (•OH) -1.5 ± 0.2 x 10¹⁰

Data sourced from studies on the photochemical fate of ranitidine. synzeal.compharmaffiliates.com

The photochemical degradation of ranitidine hydrochloride results in the formation of numerous photoderivatives and transformation products, including several volatile compounds. Analysis of solid-state ranitidine exposed to light has led to the identification of multiple degradation products.

Key identified photoproducts are listed below:

Acetaldoxime

Thiazole

Dimethylformamide (DMF)

Dimethylacetamide (DMAc)

5-methylfurfural (B50972)

The formation of these compounds highlights the complex chemical transformations that occur during the photodegradation of ranitidine, which can involve processes such as radical α-cleavage.

Oxidative Degradation Mechanisms of Ranitidine Hydrochloride

The oxidative degradation of ranitidine hydrochloride has been shown to be a significant pathway leading to the formation of various degradation products. The molecule is susceptible to oxidation, particularly when exposed to oxidizing agents or conditions that promote the formation of reactive oxygen species.

Forced degradation studies have demonstrated that ranitidine degrades significantly under oxidative stress. nih.gov For instance, exposure to hydrogen peroxide leads to a rapid decrease in the concentration of the parent drug. researchgate.net The degradation process can involve several parts of the ranitidine molecule, including the furan (B31954) ring and the side chain. One of the identified products of oxidative degradation is ranitidine N-oxide. Another is ranitidine S-oxide, indicating that both the nitrogen and sulfur atoms in the molecule are susceptible to oxidation.

The kinetics of oxidative degradation can be influenced by the presence of antioxidants. However, the effect of antioxidants is not always straightforward and can be concentration-dependent. Studies have shown that while some antioxidants can decrease the rate of degradation, others may paradoxically increase it under certain conditions. researchgate.net The degradation pathways can involve complex reactions including C-N and C-H bond cleavage and hydroxylation. researchgate.net

Thermal Degradation of Ranitidine Hydrochloride

Elevated temperatures can induce the thermal degradation of ranitidine hydrochloride, leading to the formation of various byproducts. The rate and extent of thermal degradation are directly proportional to the temperature and duration of exposure. Studies have shown that color changes, from white or pale yellow to brown or russet, can occur upon heating, indicating chemical alteration.

Forced degradation studies have been conducted at various temperatures to understand the thermal liability of ranitidine. For example, heating ranitidine hydrochloride at temperatures ranging from 60°C to 100°C results in its decomposition. nih.gov The degradation products formed under thermal stress can be numerous and depend on the specific conditions. While ranitidine has been found to be relatively stable to heat and humidity in some studies, others have demonstrated significant degradation at elevated temperatures. nih.gov The presence of moisture can act synergistically with temperature to accelerate degradation. nih.gov

It has been found that N-Nitrosodimethylamine (NDMA) impurities in ranitidine products increase over time and during storage at temperatures above room temperature, with a significant amount of NDMA being produced, especially when heated to high temperatures.

Investigation of N-Nitrosodimethylamine (NDMA) Formation from Ranitidine Hydrochloride

The formation of NDMA from ranitidine hydrochloride has been a major focus of research due to the carcinogenic potential of NDMA. It is now understood that NDMA can be generated from the degradation of the ranitidine molecule itself.

The chemical structure of ranitidine contains a dimethylamino group, which is a known precursor to NDMA. The formation of NDMA from ranitidine is believed to occur through a complex series of reactions. One proposed mechanism involves the cleavage of the ranitidine molecule to release dimethylamine (B145610) (DMA), which can then be nitrosated to form NDMA.

Another proposed pathway involves the direct degradation of the ranitidine molecule without the intermediate formation of DMA. Computational studies using density functional theory (DFT) have proposed a four-step formation pathway of NDMA during chloramination, which involves nucleophilic substitution by chloramine, oxidation, dehydration, and finally nitrosation. nih.govacs.orgnih.gov The nitrosation step is suggested to be the rate-limiting step in this process. nih.govacs.org Two primary mechanisms for NDMA formation are generally considered: classical nitrosation and the unsymmetrical dimethylhydrazine (UDMH) mechanism. nih.govacs.org

The presence of certain impurities in ranitidine hydrochloride can significantly impact the rate of NDMA formation. Forced thermal degradation studies have revealed that several inherent impurities of ranitidine can also produce NDMA, some at a much higher rate than ranitidine hydrochloride itself. jst.go.jp For instance, amorphous impurities have been shown to generate NDMA at a rate over 100 times higher than crystalline ranitidine hydrochloride under forced degradation conditions. jst.go.jp

Reaction conditions such as temperature, pH, and the presence of nitrosating agents play a crucial role in NDMA formation. Increased temperatures and humidity have been shown to accelerate NDMA formation. nih.govjst.go.jp The pH of the environment also has a significant effect, with maximum NDMA formation typically occurring in the pH range of 7-8. researchgate.net At lower pH, the lack of non-protonated amines limits the reaction, while at higher pH, the availability of dichloramine can become a limiting factor. researchgate.net The presence of external nitrosating agents, such as nitrite (B80452) ions, can also contribute to NDMA formation.

Impact of Impurities on NDMA Formation from Ranitidine Hydrochloride Under Forced Thermal Degradation (110 °C for 1 h)
CompoundPhysical FormNDMA Formation Rate Relative to Crystalline Ranitidine HCl
Ranitidine HydrochlorideCrystalline1x
Impurity AAmorphous>100x
Impurity CAmorphous>100x
Impurity EAmorphous>100x
Impurity HCrystallineGenerates NDMA
Impurity IOily LiquidFavorable NDMA production at moderate temperatures (e.g., 50 °C)

Research has indicated that the formation of NDMA from ranitidine can occur through an intermolecular reaction. researchgate.netacs.org This means that one ranitidine molecule can react with another to generate NDMA, without the necessary involvement of external impurities. acs.org Isotopic labeling studies have confirmed that NDMA is formed solely from an intermolecular reaction of ranitidine hydrochloride. acs.org In this proposed mechanism, the nitro group of one ranitidine molecule can act as a nitrosating agent for the dimethylamino group of another ranitidine molecule. researchgate.net This intermolecular degradation is thought to be a slow process that occurs primarily in the solid state. jst.go.jpresearchgate.net

Factors Influencing Ranitidine Hydrochloride Chemical Stability

The chemical stability of ranitidine hydrochloride is influenced by a combination of physical and chemical factors. Understanding these factors is crucial for the proper formulation, storage, and handling of this drug substance.

Several key factors have been identified that affect the stability of ranitidine hydrochloride:

Temperature: As previously discussed, elevated temperatures accelerate the degradation of ranitidine and the formation of NDMA. nih.gov

Humidity: Ranitidine hydrochloride is a moisture-sensitive drug. nih.govresearchgate.net The presence of moisture can promote hydrolysis and facilitate other degradation reactions. nih.gov Increased relative humidity has been shown to increase the rate of NDMA formation. jst.go.jp

Light: Exposure to light, particularly UV radiation, can lead to the photodegradation of ranitidine hydrochloride. researchgate.netjfda-online.com This can result in the formation of various photoproducts. jfda-online.com

pH: The stability of ranitidine is pH-dependent. The slowest rate of degradation is observed in the pH range of 5-8. nih.gov Under strongly acidic or alkaline conditions, different hydrolytic degradation pathways are operative. semanticscholar.org

Impurities: The presence of degradation products or other impurities can reduce the stability of crystalline ranitidine hydrochloride, especially in the presence of moisture. nih.gov

Crystal Morphology: The crystalline form of ranitidine hydrochloride can influence its stability. Different polymorphic forms may exhibit different degradation rates.

Summary of Factors Influencing Ranitidine Hydrochloride Stability
FactorEffect on Stability
High TemperatureDecreases stability, accelerates degradation and NDMA formation.
High HumidityDecreases stability, promotes hydrolysis and NDMA formation.
Light (UV)Decreases stability, causes photodegradation.
pHMost stable at pH 5-8. Less stable in strongly acidic or alkaline conditions.
ImpuritiesCan decrease stability, especially in the presence of moisture.
Crystal FormDifferent polymorphs can have different stability profiles.

Effects of Temperature and Relative Humidity

Elevated temperature and relative humidity (RH) significantly accelerate the degradation of ranitidine hydrochloride. jst.go.jphubspotusercontent-na1.net Studies have shown that the solid-state chemical stability of ranitidine hydrochloride is compromised at higher temperatures. nih.gov For instance, when stored at 40°C and 75% RH, significant degradation has been observed. researchgate.net The critical relative humidity (CRH) for ranitidine hydrochloride powder is approximately 67% RH. nih.gov Below 50% RH, degradation is almost negligible; however, instability increases notably around the CRH. nih.gov

The presence of moisture, facilitated by high humidity, acts as a plasticizer, increasing molecular mobility and promoting chemical reactions. It has been observed that ranitidine hydrochloride absorbs moisture in a manner proportional to the RH level above its CRH. nih.gov This absorbed moisture can lead to the formation of degradation products.

Interactive Table: Effect of Temperature and Relative Humidity on Ranitidine HCl Degradation

Storage Condition Observation
40°C / 75% RH Significant degradation observed. researchgate.net
50°C / 75% RH Substantial increase in degradation products. jst.go.jp
60°C / 50% RH Forced degradation studies show significant decomposition. jst.go.jp
Below 50% RH Degradation is almost negligible. nih.gov
Around 67% RH (CRH) Compound is unstable. nih.gov

Influence of Moisture and Oxygen

Moisture is a critical factor in the degradation of ranitidine hydrochloride, a known moisture-sensitive drug. researchgate.netnih.gov The presence of water can facilitate hydrolytic degradation pathways. Studies have shown that the amount of moisture absorbed by ranitidine hydrochloride increases with rising relative humidity. banglajol.info For example, at 22% RH, moisture absorption was 0.6%, which increased to 4.9% at 75% RH. banglajol.info

The synergistic effect of moisture and impurities can further accelerate degradation. nih.gov The presence of degradation products in combination with water vapor can promote a phase transition from a crystalline solid to a solution, where the increased molecular mobility leads to enhanced reactivity. nih.gov

Oxygen also plays a role in the degradation of ranitidine hydrochloride, likely through oxidative pathways. jfda-online.com Forced degradation studies have indicated that the presence of both moisture and oxygen is involved in the formation of certain degradation products. jst.go.jp To mitigate oxidative changes in injectable solutions, inert gases like nitrogen have been used to displace oxygen. nih.gov

Stability in Aqueous Solutions and pH Optimization

The stability of ranitidine hydrochloride in aqueous solutions is highly dependent on the pH of the solution. The compound is unstable in lower pH buffer solutions, with degradation increasing as the pH is reduced. nih.gov An optimized pH range for the stability of ranitidine in aqueous solutions has been identified as 6.5 to 7.5. researchgate.net

In unbuffered solutions, the degradation of ranitidine hydrochloride has been shown to be dose-dependent. nih.gov The formulation of stable aqueous solutions often involves the use of buffering systems to maintain the pH within the optimal range. For example, a buffering system of disodium (B8443419) phosphate (B84403) and potassium dihydrogen phosphate has been used in injectable solutions. nih.gov

Interactive Table: pH and Ranitidine HCl Stability in Aqueous Solutions

pH Condition Stability Observation
Lower pH buffer solutions Unstable, degradation increases as pH is reduced. nih.gov
pH 1.2 (0.1N HCl) Used in dissolution studies. humanjournals.com
pH 4.5 - 6.0 pH of a 1% solution in water. jocpr.com
pH 6.5 Lower end of the optimized stability range. researchgate.netnih.gov
pH 6.8 Used in dissolution studies. pjps.pk

Forced Degradation Studies for Ranitidine Hydrochloride

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. researchgate.net These studies involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to accelerate its decomposition. nih.gov

For ranitidine hydrochloride, forced degradation studies have revealed its susceptibility to various stress conditions. Significant degradation has been observed under acidic (0.1 N HCl), basic (0.1 N NaOH), and oxidative (1.0% H2O2) conditions. nih.govnih.gov The drug has been found to be relatively stable under thermal and humidity stress in some studies. nih.gov However, other research indicates that high temperatures do contribute to its degradation. jst.go.jp

These studies are crucial for identifying potential degradation products and establishing degradation pathways. The information gathered from forced degradation is vital for the development and validation of analytical methods capable of separating the drug from its degradation products, ensuring the quality and safety of the pharmaceutical product. sphinxsai.com

Interactive Table: Forced Degradation Conditions and Observations for Ranitidine HCl

Stress Condition Reagent/Condition Duration Temperature Observation
Acid Hydrolysis 0.1 N HCl 30 minutes 60°C Significant degradation. nih.gov
Base Hydrolysis 0.1 N NaOH 30 minutes 60°C Significant degradation. nih.gov
Oxidation 0.1% or 1.0% H2O2 30 minutes Room Temp / 60°C Significant degradation. nih.gov
Thermal Dry air oven 10 days 60°C Stable in some studies, degradation in others. jst.go.jpnih.gov
Humidity - 7 days 25°C, 90% RH Stable. nih.gov

Analytical Methodologies for Ranitidine Hydrochloride Characterization and Purity Assessment

Spectroscopic Characterization Techniques for Ranitidine (B14927) Hydrochloride

Spectroscopic methods are fundamental in the analysis of Ranitidine Hydrochloride, providing detailed information about its molecular structure, functional groups, and electronic properties.

Vibrational Spectroscopy (FTIR, FT Raman) for Structural Analysis and Polymorph Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, is a powerful tool for the structural elucidation and polymorphic characterization of Ranitidine Hydrochloride. irdg.orgijcrar.com These techniques probe the vibrational modes of molecules, which are sensitive to the chemical environment and solid-state form.

Fourier Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy measures the absorption of infrared radiation by the sample, resulting in a spectrum that is a unique fingerprint of the molecule. For Ranitidine Hydrochloride, the FTIR spectrum reveals characteristic peaks corresponding to its various functional groups. researchgate.net For instance, the presence of amine groups (N-H stretching), dimethylamino groups, and the nitro group (C=C-NO2 stretching) can be identified. researchgate.netjfda-online.com

However, sample preparation for FTIR, which often involves grinding with potassium bromide (KBr), can induce polymorphic transitions. irdg.org Specifically, Form I of Ranitidine Hydrochloride has been observed to transform into Form II during this process. irdg.org Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is an alternative technique that is less likely to cause such transformations and is suitable for qualitative analysis of the different polymorphic forms. irdg.orgnih.gov

FT-Raman Spectroscopy:

FT-Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying polymorphic forms. irdg.orgpharmtech.com The Raman spectra of Ranitidine Hydrochloride polymorphs (Form I and Form II) exhibit distinct peaks that allow for their unambiguous identification. irdg.orgpharmtech.com For example, Form II shows characteristic peaks at approximately 1305.7 cm⁻¹ and 1185 cm⁻¹, while Form I has defining peaks around 1208 cm⁻¹ and in the 1120–1140 cm⁻¹ region. irdg.org Unlike some other methods, Raman spectroscopy is not sensitive to variations in particle shape, making it a robust qualitative tool. irdg.org

Studies have demonstrated the utility of FT-Raman in analyzing phase transformations and quantifying polymorphic mixtures of Ranitidine Hydrochloride. researchgate.netsci-hub.st

Key Vibrational Frequencies for Ranitidine Hydrochloride Polymorphs:

Polymorphic FormCharacteristic Raman Peaks (cm⁻¹)Characteristic FTIR Information
Form I 1208, 1120-1140 irdg.orgProne to transition to Form II during KBr grinding. irdg.org
Form II 1305.7, 1185, shoulder peaks around 1247 irdg.orgA characteristic peak appears at 1046 cm⁻¹ after grinding Form I. irdg.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State NMR, 1H NMR, 13C-CPMAS-NMR) for Tautomerism and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of Ranitidine Hydrochloride, including the investigation of tautomerism and intermolecular interactions in the solid state. ijcrar.comfsu.edunih.gov

Solid-State NMR (SSNMR):

SSNMR is particularly valuable for characterizing the different crystalline forms (polymorphs) of Ranitidine Hydrochloride. jst.go.jpnih.gov Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR and ³⁵Cl SSNMR can serve as spectral fingerprints to differentiate between polymorphs. fsu.edunih.gov For instance, ³⁵Cl SSNMR has been effectively used to distinguish between the two forms of Ranitidine HCl. fsu.edu

Advanced SSNMR experiments, such as ¹H–¹⁴N dipolar-based heteronuclear multiple quantum coherence (D-HMQC), can reveal intra- and intermolecular correlations. nih.govjst.go.jp These experiments have provided insights into the intermolecular interactions within the crystal structure of Ranitidine Hydrochloride's Form 1, showing a correlation between the nitrogen atom of the nitro group and a proton of the furan (B31954) moiety. nih.gov

¹H NMR and ¹³C NMR:

While liquid-state NMR provides information on the molecular structure in solution, solid-state ¹H and ¹³C NMR are crucial for understanding the structure in its native solid form. ijcrar.comresearchgate.net The chemical shifts observed in ¹³C CP/MAS spectra can be used to reassign signals and confirm the structure of each polymorph. jst.go.jp For example, Form 1 of Ranitidine Hydrochloride shows 13 distinct ¹³C signals in its SSNMR spectrum, while Form 2 exhibits 21 signals. researchgate.net

Computational methods, such as Density Functional Theory (DFT) calculations, are often used in conjunction with experimental NMR data to refine structural models and aid in the assignment of spectral peaks. ijcrar.comacs.orgacs.org

Key NMR Findings for Ranitidine Hydrochloride:

NMR TechniqueApplicationKey Findings
³⁵Cl SSNMR Polymorph differentiation fsu.eduProvides a distinct spectral fingerprint for each solid form. fsu.edu
¹³C CP/MAS-NMR Structural analysis of polymorphs jst.go.jpnih.govForm 1 and Form 2 exhibit different numbers of ¹³C signals, allowing for their identification. researchgate.net
¹H–¹⁴N D-HMQC Intermolecular correlation analysis nih.govjst.go.jpRevealed intermolecular interactions between the nitro group and the furan moiety in Form 1. nih.gov

UV-Visible Spectrophotometry for Quantification and Degradation Monitoring

UV-Visible spectrophotometry is a widely used, simple, and economical technique for the quantitative analysis of Ranitidine Hydrochloride in pharmaceutical formulations and for monitoring its degradation. sphinxsai.comijprajournal.comhakon-art.com

This method is based on the principle that Ranitidine Hydrochloride absorbs ultraviolet light at specific wavelengths. The absorption maximum (λmax) for Ranitidine Hydrochloride is typically observed around 313-314 nm in various solvents, including distilled water and 0.1N HCl. sphinxsai.comijprajournal.comhakon-art.comscientificelectronicarchives.orgtandfonline.com The absorbance at this wavelength is directly proportional to the concentration of the drug, following Beer's law within a specific concentration range. sphinxsai.comijprajournal.com

UV-Vis spectrophotometry can also be employed to monitor the degradation of Ranitidine Hydrochloride. jocpr.com For instance, studies have used this technique to quantify the drug in the presence of its degradation products. researchgate.net Derivative spectrophotometry, a modification of the basic technique, can enhance the resolution of the drug from its degradation products, allowing for more accurate quantification in stability studies. researchgate.net

Typical Parameters for UV-Visible Spectrophotometric Analysis of Ranitidine Hydrochloride:

ParameterValueReference
λmax (in distilled water) 313.5 nm sphinxsai.com
λmax (in 0.1N HCl) 322 nm ijprajournal.com
Beer's Law Range (in distilled water) 1–13 mcg/ml sphinxsai.com
Beer's Law Range (in 0.1N HCl) 2–14 µg/ml ijprajournal.com

Chromatographic Techniques for Ranitidine Hydrochloride and Related Substances

Chromatographic methods are essential for separating Ranitidine Hydrochloride from its impurities, degradation products, and other components in a formulation, allowing for accurate purity assessment and quantification. nih.govscilit.com

High-Performance Liquid Chromatography (HPLC) for Purity, Assay, and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quality control of Ranitidine Hydrochloride. scientificelectronicarchives.orgnih.govmdpi.comresearchgate.net It is a highly selective and sensitive technique used for determining the purity of the drug substance, assaying its content in various dosage forms, and analyzing degradation products. nih.govmdpi.comnih.govtandfonline.com

Stability-indicating HPLC methods have been developed to separate Ranitidine Hydrochloride from its potential degradation products formed under stress conditions such as acidic, basic, oxidative, thermal, and photolytic environments. nih.govresearchgate.netnih.govresearchgate.net These methods typically use a reverse-phase C18 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile. nih.govaustinpublishinggroup.com Detection is commonly performed using a UV detector at a wavelength where Ranitidine and its impurities show significant absorbance, such as 230 nm or 313 nm. nih.govresearchgate.net

The validation of these HPLC methods is performed according to International Conference on Harmonization (ICH) guidelines, ensuring they are specific, precise, accurate, linear, and robust. nih.govresearchgate.net

Example HPLC Method Parameters:

ComponentDescriptionReference
Column ACE C18 (100 × 4.6 mm, 3 µm) nih.gov
Mobile Phase Gradient mixture of 0.05 M potassium dihydrogen orthophosphate buffer (pH 6.5) and acetonitrile. nih.gov
Detection UV at 230 nm nih.gov
Flow Rate 1.0 mL/min nih.gov

High-Performance Thin Layer Chromatography (HPTLC) for Trace Analysis

High-Performance Thin Layer Chromatography (HPTLC) is a valuable technique for the trace analysis of Ranitidine Hydrochloride. jocpr.comnih.gov It is particularly useful for applications such as cleaning validation, where the detection of minute residues on manufacturing equipment is critical. nih.gov

HPTLC methods for Ranitidine Hydrochloride typically involve spotting the sample on a silica (B1680970) gel plate, which is then developed with a suitable mobile phase. nih.govresearchgate.net For example, a mobile phase of toluene-methanol-diethylamine (9:1:1, v/v/v) has been used. nih.gov Quantification is achieved by in-situ densitometric analysis at a specific wavelength, often around 320 nm. nih.gov

The method can be validated for parameters like limit of detection (LOD), limit of quantitation (LOQ), linearity, and recovery to ensure its suitability for trace analysis. nih.gov HPTLC has also been applied to the analysis of photolytic degradation products of Ranitidine Hydrochloride. researchgate.net

Preparative Liquid Chromatography for Isolation of Degradation Products

Preparative liquid chromatography (LC) is a powerful technique for isolating and purifying specific components from a mixture. In the context of ranitidine hydrochloride, it is instrumental in separating degradation products that may form under various stress conditions.

A stability-indicating high-performance liquid chromatographic (HPLC) method can be developed to separate ranitidine from its impurities and degradation products. mdpi.comresearchgate.net In one such method, ranitidine was subjected to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions. mdpi.comresearchgate.net The degradation products were then separated using a gradient reverse-phase HPLC system. mdpi.comresearchgate.net This allows for the collection of individual degradation products, which can then be subjected to further structural elucidation using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The isolation of these compounds is essential for understanding the degradation pathways of ranitidine hydrochloride and for the toxicological assessment of its impurities. researchgate.net

X-ray Diffraction for Solid-State Characterization

X-ray diffraction (XRD) is a fundamental and non-destructive technique used to investigate the crystalline structure of solid materials. irdg.org It provides information on the atomic and molecular arrangement within a crystal lattice, which is critical for identifying different solid forms of a drug substance, such as polymorphs and solvates. irdg.orgresearchgate.net

The interaction of a monochromatic X-ray beam with a crystalline sample produces a unique diffraction pattern, characterized by the positions and intensities of the diffracted beams. irdg.org This pattern serves as a fingerprint for a specific crystalline form. irdg.org For ranitidine hydrochloride, XRD has been employed to characterize its different crystalline forms, confirming the existence of multiple polymorphs. irdg.orgresearchgate.netnih.gov

X-ray Powder Diffraction (XRPD) for Polymorph Identification and Quantification

X-ray Powder Diffraction (XRPD) is the most common XRD technique used in the pharmaceutical industry for the analysis of polycrystalline materials. researchgate.net It is particularly valuable for the identification and quantification of polymorphic forms of active pharmaceutical ingredients (APIs) like ranitidine hydrochloride. irdg.orgresearchgate.netnih.govamericanpharmaceuticalreview.com

Ranitidine hydrochloride is known to exist in at least two polymorphic forms, commonly referred to as Form 1 and Form 2. irdg.orgresearchgate.net These polymorphs exhibit distinct XRPD patterns, allowing for their unambiguous identification. irdg.org For instance, Form II of ranitidine hydrochloride displays two prominent peaks at 20.2° and 23.5° (2θ) that are absent in the pattern of Form I, making these peaks suitable for qualitative and quantitative analysis. irdg.org Conversely, Form I has characteristic peaks at 17.0°, 21.8°, and 24.9° (2θ). irdg.org

Quantitative analysis of polymorphic mixtures can be performed by measuring the intensity of characteristic diffraction peaks for each form. irdg.org The intensity of a peak is proportional to the amount of the corresponding crystalline phase in the mixture. However, factors such as particle shape can influence peak intensity, which requires careful consideration during quantitative measurements. irdg.org To overcome some of these challenges, XRPD data can be combined with multivariate analysis techniques for more robust quantification. researchgate.netnih.gov

Table 1: Characteristic XRPD Peaks for Ranitidine Hydrochloride Polymorphs

Polymorphic FormCharacteristic Peaks (2θ)
Form I17.0°, 21.8°, 24.9° irdg.org
Form II20.2°, 23.5° irdg.org

This table presents the characteristic X-ray powder diffraction peaks for the two primary polymorphic forms of ranitidine hydrochloride, which are used for their identification and quantification.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are essential for characterizing the physicochemical properties of pharmaceutical solids by measuring changes in their properties as a function of temperature. researchgate.netresearchgate.net Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most commonly used thermal methods for the analysis of ranitidine hydrochloride. researchgate.netresearchgate.netjopcr.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. rjpbcs.com It is used to determine thermal events such as melting, crystallization, and solid-solid transitions. For ranitidine hydrochloride, DSC can be used to differentiate between its polymorphic forms, as they typically exhibit different melting points and enthalpies of fusion. researchgate.net DSC analysis of pure ranitidine hydrochloride shows a distinct endothermic peak corresponding to its melting point. rjpbcs.com Studies have shown that ranitidine hydrochloride can undergo decomposition shortly after melting, which is indicated by an exothermic peak following the melting endotherm. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to study thermal stability and decomposition profiles. researchgate.netjopcr.com When analyzing ranitidine hydrochloride, TGA can provide information about its degradation pattern and the temperature at which significant weight loss occurs. researchgate.net TGA-DSC analysis has shown that ranitidine hydrochloride is thermally less stable compared to other H2-receptor antagonists like cimetidine (B194882) and nizatidine, with decomposition occurring during the melting process. researchgate.net The enthalpy changes associated with these thermal events can also be calculated from the DSC data. yildiz.edu.tr

Table 2: Thermal Analysis Data for Ranitidine Hydrochloride

Analytical TechniqueObservationReference
DSCShows an endothermic peak corresponding to melting, often followed by an exothermic decomposition peak. researchgate.netrjpbcs.com
TGAIndicates the temperature range of thermal decomposition and mass loss. researchgate.net
TGA-DSCConfirms that decomposition occurs during melting. researchgate.net
Enthalpy of Fusion124.15 J/g yildiz.edu.tr

This table summarizes key findings from the thermal analysis of ranitidine hydrochloride using DSC and TGA.

Advanced Analytical Approaches for Impurity Profiling of Ranitidine Hydrochloride

Impurity profiling is a critical aspect of pharmaceutical quality control, involving the identification, quantification, and characterization of impurities in drug substances and products. researchgate.netbiomedres.us Advanced analytical techniques are necessary to detect and quantify impurities at trace levels, ensuring the safety and efficacy of the medication. nih.gov

For ranitidine hydrochloride, the focus of impurity profiling has significantly increased, particularly concerning the formation of N-nitrosamine impurities like N-nitrosodimethylamine (NDMA). nih.govacs.org The detection of such impurities requires highly sensitive and selective analytical methods. nih.gov

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are workhorse techniques for separating impurities. biomedres.usnih.gov However, for definitive identification and quantification at very low levels, hyphenated techniques are essential. ajrconline.org Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for this purpose. biomedres.usnih.gov Specifically, liquid chromatography-high resolution mass spectrometry (LC-HRMS) has been developed and validated for the detection and quantitation of NDMA in ranitidine. fda.gov This method avoids the on-column formation of NDMA that can occur with GC-based methods. fda.gov

Other techniques that have been applied to impurity profiling include:

Supercritical Fluid Chromatography (SFC): Used for the detection of N-nitrosamine impurities in various drugs, including ranitidine. acs.org

Capillary Electrophoresis (CE): Another separation technique that can be employed for impurity analysis. nih.gov

Application of Chemometrics and Multivariate Analysis (e.g., PCA, PLS)

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. mdpi.comscispace.com In the analysis of ranitidine hydrochloride, chemometric techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are often applied to data from various analytical instruments, such as XRPD and Raman spectroscopy. nih.govijpsjournal.com

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of complex datasets while retaining the most important information. nih.govmdpi.com In the context of ranitidine analysis, PCA can be used to:

Qualitatively differentiate between polymorphic forms. nih.gov

Study the effect of sample preparation methods on the analytical results, for example, to assess the homogeneity of mixtures of different solid forms. nih.gov

Partial Least Squares (PLS) Regression is a supervised regression technique used to build predictive models. nih.govmdpi.com It is particularly useful for quantitative analysis when there is a linear relationship between the analytical signal and the concentration of the analyte. For ranitidine hydrochloride, PLS has been successfully used to:

Develop quantitative models for determining the concentration of different polymorphic forms (Form 1, Form 2, and amorphous) in ternary mixtures using data from XRPD and Raman spectroscopy. nih.gov Studies have shown that Raman spectroscopy combined with PLS can provide more accurate quantification than XRPD-based models. nih.gov

Create calibration models for the quantification of ranitidine hydrochloride in the presence of its degradation products using spectrophotometric data. researchgate.net

The application of chemometrics enhances the capability of analytical techniques, allowing for more robust and reliable characterization and quantification of ranitidine hydrochloride and its various forms and impurities. mdpi.comijpsjournal.com

Computational and Theoretical Studies of Ranitidine Hydrochloride

Quantum Chemical Calculations for Ranitidine (B14927) Hydrochloride

Quantum chemical calculations have been systematically applied to analyze the structure and properties of Ranitidine Hydrochloride. ijcrar.comresearchgate.net These computational methods, rooted in solving the Schrödinger equation, allow for the determination of molecular geometries, energy levels, and other electronic properties from first principles. For a molecule as complex as Ranitidine Hydrochloride, which has 45 atoms and 129 normal modes of vibration, these calculations are essential for a complete understanding of its behavior at a molecular level. ijcrar.com Both ab initio and density functional theory (DFT) methods have been employed to model the compound, often showing good agreement with experimental findings. ijcrar.comresearchgate.net

Density Functional Theory (DFT) has become a primary tool for studying pharmaceutical molecules due to its balance of accuracy and computational efficiency. nih.govnih.gov The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is frequently used for Ranitidine Hydrochloride studies. ijcrar.comresearchgate.netbiointerfaceresearch.com DFT enables the optimization of the molecule's geometry to find its most stable three-dimensional structure. mdpi.com

Once the geometry is optimized, a range of energetic properties can be calculated. These include total energy, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. researchgate.net This energy gap is a crucial indicator of the molecule's chemical stability and reactivity. scispace.com For Ranitidine Hydrochloride, structural and vibrational studies of its mono and diprotonated species have been performed by combining B3LYP calculations with other methodologies to understand their stabilities. biointerfaceresearch.com Thermodynamic properties like zero-point energy, enthalpy, and entropy are also calculated using DFT to provide a more complete energetic profile of the molecule. researchgate.netmdpi.com

Table 1: Calculated Energies of Ranitidine Hydrochloride Species Calculations performed using the B3LYP/6-31G method.*

Species Medium Total Energy (Hartrees) Relative Energy (kJ/mol)
Monoprotonated (Z form) Gas Phase -1812.1764 0.00
Monoprotonated (Z form) Aqueous Solution -1812.2331 0.00
Diprotonated (E/Z) Gas Phase -1812.7453 0.00
Diprotonated (E/Z) Aqueous Solution -1812.8022 0.00
Diprotonated (Z/E) Gas Phase -1812.7441 3.15
Diprotonated (Z/E) Aqueous Solution -1812.8016 1.58

Data sourced from Biointerface Research in Applied Chemistry. biointerfaceresearch.com

Alongside DFT, ab initio methods such as Hartree-Fock (HF) have been utilized in the computational analysis of Ranitidine Hydrochloride. ijcrar.comresearchgate.net Ab initio methods are based on first principles without the use of empirical parameters, offering a rigorous quantum mechanical approach. The HF method is often used as a baseline for more advanced calculations and provides valuable insights, particularly when comparing results with DFT. ijcrar.com Studies have shown that vibrational frequencies calculated using the HF method for Ranitidine Hydrochloride are in good agreement with experimental data from FTIR and FT-Raman spectra. ijcrar.com These calculations, like DFT, are used to determine optimized molecular structures, vibrational modes, and other electronic properties. researchgate.net

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. nih.govmit.edu For Ranitidine Hydrochloride, the Pople-style basis set 6-31G(d,p) is commonly employed in both DFT and HF calculations. ijcrar.comresearchgate.net This is a split-valence basis set, meaning it uses two sizes of functions for valence electrons. The "(d,p)" notation indicates the addition of polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms), which allow for more flexibility in describing the shape of the electron density, crucial for accurately modeling chemical bonds. rowansci.com In some studies, the B3LYP/6-31G* basis set has also been used for structural and vibrational analyses. biointerfaceresearch.com The selection of an appropriate basis set is a critical step that balances computational cost with the desired accuracy of the results. reddit.com

To accurately model a molecule's behavior in a real-world environment, such as in a solvent, it is necessary to account for solvation effects. The Polarizable Continuum Model (PCM) is a widely used method to simulate the effects of a solvent without explicitly modeling individual solvent molecules, which would be computationally prohibitive. wikipedia.orgnih.gov This model treats the solvent as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this continuum. wikipedia.org

For Ranitidine Hydrochloride, PCM has been used to study its properties in an aqueous solution. biointerfaceresearch.com This approach allows for the calculation of solvation energies and helps predict how the molecule's structure, properties, and stability might change when moving from the gas phase to a solution. biointerfaceresearch.comuregina.ca Calculations have shown, for example, that the mono and diprotonated species of Ranitidine Hydrochloride exhibit higher dipole moments and expanded volumes in solution compared to the gas phase. biointerfaceresearch.com

Table 2: Calculated Solvation Energies in Aqueous Solution Calculations performed using the B3LYP/6-31G method.*

Species Solvation Energy (kJ/mol)
Monoprotonated Ranitidine (Free base) -81.57
Monoprotonated Ranitidine (Cationic) -302.43
Monoprotonated Ranitidine (Hydrochloride) -330.01
Diprotonated Ranitidine (Free base, E/Z) -88.39
Diprotonated Ranitidine (Cationic, E/Z) -405.02
Diprotonated Ranitidine (Hydrochloride, E/Z) -432.61

Data sourced from Biointerface Research in Applied Chemistry. biointerfaceresearch.com

Vibrational Analysis and Spectroscopic Prediction

Computational methods are invaluable for interpreting experimental vibrational spectra, such as those obtained from Fourier-transform infrared (FTIR) and FT-Raman spectroscopy. ijcrar.comirdg.org By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the observed spectral bands to specific molecular motions (e.g., stretching, bending) within Ranitidine Hydrochloride. ijcrar.com Theoretical calculations using DFT and HF methods have been performed to support the assignment of vibrational wave numbers and to analyze the fundamental modes of the compound. ijcrar.comresearchgate.net This theoretical prediction is crucial for a complete and accurate understanding of the molecule's vibrational characteristics.

While theoretical calculations of vibrational frequencies provide significant insights, they often systematically overestimate experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. nih.gov The Scaled Quantum Mechanical Force Field (SQMFF) methodology is a technique used to correct these theoretical frequencies, improving their agreement with experimental data. biointerfaceresearch.comresearchgate.net This method involves scaling the calculated force constants with a set of scale factors. Structural and vibrational studies of the mono and diprotonated species of Ranitidine Hydrochloride have been successfully performed by combining B3LYP/6-31G* calculations with the SQMFF methodology, leading to a more precise interpretation of the vibrational spectra. biointerfaceresearch.comresearchgate.net

Molecular Modeling of Ranitidine Hydrochloride Structures and Conformations

Computational studies have been instrumental in elucidating the complex structural and conformational landscape of ranitidine hydrochloride. Molecular modeling techniques, particularly Density Functional Theory (DFT), have been employed to investigate the molecule's geometry, protonation states, and tautomeric forms. These theoretical approaches provide insights that complement experimental data, helping to understand the molecule's behavior in different environments.

Study of Mono- and Diprotonated Ranitidine Hydrochloride Species

Theoretical investigations have explored the structural and vibrational properties of both mono- (M) and diprotonated (D) species of ranitidine hydrochloride. biointerfaceresearch.com By combining B3LYP/6-31G* calculations with the scaled quantum mechanical force field (SQMFF) methodology, researchers have analyzed various structures in both the gas phase and aqueous solution. biointerfaceresearch.com

For the monoprotonated species, four potential structures were considered. biointerfaceresearch.com In the most stable conformer identified in the gas phase, the dimethylamino nitrogen atom is protonated, and the molecule adopts an eclipsed conformation. biointerfaceresearch.comresearchgate.net For the diprotonated species, two E/Z and Z/E isomers were studied in solution. biointerfaceresearch.com

Computational analyses revealed that both mono- and diprotonated species exhibit higher dipole moment values and expanded volumes when in an aqueous solution compared to the gas phase. biointerfaceresearch.com Solvation energies were predicted to be higher for the diprotonated (E/Z) and (Z/E) species, suggesting that the presence of CH2 groups enhances hydration. biointerfaceresearch.com Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) studies further indicated high stability for the diprotonated (Z/E) cationic and hydrochloride species in solution. biointerfaceresearch.com The optimizations confirmed the stability of most species, with the exception of the diprotonated cationic (Z/E) species in solution, which was found to be unstable as indicated by the presence of imaginary frequencies in the calculations. biointerfaceresearch.com

Calculated Properties of Ranitidine Hydrochloride Species biointerfaceresearch.com
SpeciesMediumKey Finding
Monoprotonated (C1 Conformer)Gas PhaseMost stable conformer with higher dipole moment and population.
Mono- and Diprotonated SpeciesAqueous SolutionShow higher dipole moments and expanded volumes compared to gas phase.
Diprotonated (Z/E) HydrochlorideAqueous SolutionHighest calculated solvation energy (-224.38 kJ/mol).
Diprotonated (E/Z) HydrochlorideAqueous SolutionCalculated solvation energy of -184.03 kJ/mol.
Monoprotonated HydrochlorideAqueous SolutionCalculated solvation energy of -179.87 kJ/mol.
Diprotonated Cationic (Z/E)Aqueous SolutionPredicted to be an unstable species (shows imaginary frequencies).

Conformational Analysis of Tautomeric Forms

The conformational landscape of ranitidine is characterized by different tautomeric and isomeric forms, primarily related to the geometry around the C=C double bond in the N,N′-dimethyl-2-nitro-1,1-ethenediamine system. researchgate.net Experimental studies have shown that in solution, ranitidine hydrochloride exists as an equimolar mixture of (E,Z) and (Z,E) isomers, with a low energy barrier for rotation around the carbon-carbon double bond. researchgate.net

Computational chemistry confirms that different molecular structures can be isoenergetic, with a near-zero barrier to interconversion. researchgate.net The crystal structure of one polymorphic form (Form 1) shows a cis conformation, while another (Form 2) has been suggested to contain a mixture of cis and trans conformations of the nitro group. jst.go.jp In ranitidine base polymorphs, the nitro group participates in a strong intramolecular hydrogen bond, which stabilizes a Z configuration in the enamine part of the molecule. semanticscholar.org Bond length calculations indicate significant electron delocalization within this system. researchgate.net

Simulations of Solid-State Properties and Spectral Responses

Computational methods are crucial for understanding the solid-state properties of ranitidine hydrochloride, which is known to exist in different polymorphic forms (Form I and Form II). irdg.orgnih.gov Periodic Density Functional Theory (DFT) calculations, corrected for dispersion, have been combined with experimental techniques like powder X-ray diffraction (PXRD), solid-state nuclear magnetic resonance (NMR), and low-frequency vibrational spectroscopy to refine structural models. acs.org

These combined computational and experimental studies provide new insights into the local ordering within the crystal structure of ranitidine hydrochloride's Form II. acs.org To account for temperature and anharmonicity, Born–Oppenheimer Molecular Dynamics (BOMD) simulations have been performed. acs.org Theoretical calculations of vibrational spectra (FTIR and Raman) are used to aid in the assignment of experimental spectral bands. researchgate.net For instance, DFT calculations have been used to predict the infrared spectra for mono- and diprotonated species, helping to confirm that the solid phase is composed of the two diprotonated hydrochloride (E/Z) and (Z/E) species. biointerfaceresearch.com The simulations of molecular mobility for the crystalline state indicate that it can be primarily attributed to the reorientation of the methyl groups. amu.edu.pl

Computational Investigation of Reaction Mechanisms (e.g., NDMA Formation)

Density Functional Theory (DFT) has been extensively used to investigate the formation mechanism of the probable carcinogen N-nitrosodimethylamine (NDMA) from ranitidine, particularly during chloramination processes in water treatment. bohrium.comnih.govacs.org These computational studies model the reaction pathways to determine if they are thermodynamically favorable. nih.govacs.org

A four-step reaction pathway for NDMA formation from ranitidine has been proposed and evaluated using DFT models. bohrium.comnih.govacs.org The proposed mechanism involves:

Nucleophilic substitution by chloramine. bohrium.comnih.govacs.org

Oxidation . bohrium.comnih.govacs.org

Dehydration . bohrium.comnih.govacs.org

Nitrosation . bohrium.comnih.govacs.org

Computational results suggest that the nitrosation step is the rate-limiting step and is the primary determinant of the NDMA yield. bohrium.comnih.govacs.org The activation free energy for this final step was calculated to be 14.6 kcal/mol in the gas phase and 22.4 kcal/mol in water. nih.govacs.org These studies also concluded that monochloramine is the preferable agent over dichloramine for generating the active nitrosating agent, NO+, which is consistent with experimental observations. nih.govacs.org

Furthermore, a comparative computational study demonstrated that ranitidine has a significantly higher potential to form NDMA during chloramination compared to nizatidine, another H2 blocker. nih.gov The calculated activation free energies for NDMA release were 12.6 kcal/mol for ranitidine and 21.1 kcal/mol for nizatidine, supporting experimental findings that ranitidine has a greater capability for producing NDMA. nih.gov

Calculated Activation Free Energies for NDMA Formation nih.gov
CompoundActivation Free Energy (kcal/mol)
Ranitidine12.6
Nizatidine21.1

Environmental Chemistry and Fate of Ranitidine Hydrochloride

Environmental Occurrence and Distribution of Ranitidine (B14927) Hydrochloride

Once released into the environment, ranitidine has been detected in various aquatic matrices across the globe, from wastewater to surface rivers. scielo.org.mxresearchgate.netresearchgate.net The concentration of ranitidine can vary significantly depending on the location, proximity to urban centers, and the efficacy of local wastewater treatment plants (WWTPs). scielo.org.mxnih.govwho.int

Studies have confirmed the presence of ranitidine in diverse aquatic settings. In Italy, median concentrations in nine WWTP effluents were measured at 288.2 ng/L, while a maximum concentration of 4 ng/L was found in surface waters in the northern part of the country. researchgate.net A study in Northeast Spain detected ranitidine in surface waters downstream of several STPs at a median concentration of 62.8 ng/L. researchgate.netresearchgate.net In the United States, one survey detected ranitidine in 1.2% of sampled streams, albeit at a low concentration of 0.01 ng/L. researchgate.netresearchgate.net

Higher concentrations are typically found in wastewater. Research in Romania detected ranitidine in WWTPs at levels ranging from 8.2 to 374 ng/L. researchgate.net Similarly, a study of WWTPs in Switzerland reported substantially high mean concentrations of 6,400 ng/L in the influent and 3,400 ng/L in the effluent, indicating incomplete removal during treatment. nih.gov In contrast, a study of the Long Island Sound estuary in the U.S. did not detect ranitidine at any of its sampling sites. nih.gov The compound has also been found in river sediments, with a maximum concentration of 25.1 ng/g reported. ajol.info

Table 1: Detection of Ranitidine in Various Aquatic Environments
LocationWater Body TypeConcentration
SwitzerlandWWTP Influent6,400 ng/L (mean)
SwitzerlandWWTP Effluent3,400 ng/L (mean)
RomaniaWastewater Treatment Plants8.2 - 374 ng/L
ItalyWWTP Effluent288.2 ng/L (median)
Northeast SpainSurface Water62.8 ng/L (median)
USAStreams0.01 ng/L
North ItalySurface Water4 ng/L (max)
-River Sediment25.1 ng/g (max)

Environmental Degradation Pathways of Ranitidine Hydrochloride

Ranitidine is susceptible to degradation in the environment through several abiotic processes, particularly those initiated by sunlight. csbsju.edupublish.csiro.aujfda-online.com These degradation pathways are crucial in determining the compound's persistence and the potential formation of transformation products, which may have their own environmental implications. nih.govresearchgate.net

Direct photolysis, the process of being broken down by direct absorption of sunlight, is considered the primary degradation pathway for ranitidine in sunlit natural waters. csbsju.edunih.govacs.org The molecule contains a nitroacetamidine group, which is the moiety responsible for its activity in direct photolysis. nih.govacs.orgresearchgate.net In experimental settings simulating noon summertime sunlight at a latitude of 45°, ranitidine was found to degrade rapidly with a half-life of just 35 minutes. csbsju.edunih.govacs.orgresearchgate.net This rapid photodegradation suggests that in clear, sunlit surface waters, the parent compound is unlikely to persist for long periods.

Table 2: Degradation Parameters for Ranitidine Hydrochloride
Degradation PathwayParameterValue
Direct PhotolysisHalf-life (noon summer sunlight, 45° latitude)35 minutes
Reaction with Singlet Oxygen (¹O₂)Rate Constant (pH 6)1.6 ± 0.2 x 10⁷ M⁻¹ s⁻¹
Rate Constant (pH 10)6.4 ± 0.2 x 10⁷ M⁻¹ s⁻¹
Reaction with Hydroxyl Radical (•OH)Rate Constant1.5 ± 0.2 x 10¹⁰ M⁻¹ s⁻¹

The stability of ranitidine to hydrolysis—degradation through reaction with water—is highly dependent on pH. rsc.org Research indicates that the molecule follows different degradation pathways under strongly acidic versus strongly alkaline conditions. rsc.org At a pH greater than 9, degradation occurs via hydroxyl ion attack, leading to the production of compounds including methylamine (B109427). researchgate.net Conversely, at very low pH values, ranitidine hydrochloride shows resistance to hydrolytic cleavage, which may be due to the C-protonation of the enediamine structure. rsc.org In intermediate environmental pH ranges, both the acidic and alkaline hydrolytic pathways are operative. rsc.org

Environmental Transport and Partitioning Behavior of Ranitidine Hydrochloride

The movement and final destination of ranitidine in the aquatic environment are governed by its partitioning behavior, particularly its tendency to adsorb to solids like sediment and sludge. ajol.infoacs.org This sorption is a key process that can remove the compound from the water column, but also lead to its accumulation in benthic zones. acs.org Studies have shown that ranitidine partitions more readily to activated sludge than to river sediment, likely due to the higher organic carbon content of the sludge. ajol.info

The interaction of ranitidine with clay minerals has also been investigated. One study examining its adsorption onto Ca-montmorillonite, a type of clay, found a maximum adsorption capacity of 369.2 mg/g, with the process following the Langmuir isotherm model. researchgate.net This strong adsorption to certain solids indicates that sediment and sludge can act as significant sinks for ranitidine in aquatic systems. researchgate.netajol.info

Localization within Environmental Compartments

Ranitidine hydrochloride's journey into the environment typically begins with excretion from patients and disposal of pharmaceutical waste. fda.gov Its physicochemical properties are key determinants of its subsequent environmental distribution. Due to its high water solubility and a low log octanol/water partition coefficient (much less than 2), ranitidine hydrochloride is predicted to localize primarily within the aquatic environmental compartment. fda.gov This is substantiated by monitoring studies that have detected its presence in various water bodies. For instance, ranitidine has been found in U.S. streams and in the surface waters downstream of several sewage treatment plants in Northeast Spain. researchgate.net The compound is considered a pharmaceutical pollutant frequently found in aquatic environments because it is not effectively degraded by conventional biological treatment processes. researchgate.net Its entry into the environment is a concern as it can undergo various transformations and impact non-target organisms. researchgate.net

Fate of Ranitidine Hydrochloride Metabolites in the Environment

Once administered, ranitidine hydrochloride is metabolized in the body, leading to the formation of several byproducts. The three primary metabolites identified in human urine are ranitidine-N-oxide, ranitidine-S-oxide, and N-desmethyl-ranitidine. fda.gov These metabolites account for a small fraction of the administered dose, at approximately 4%, 1%, and 1%, respectively. fda.gov

These metabolic compounds are more polar than the parent ranitidine molecule. fda.gov This increased polarity suggests they are less likely to bioaccumulate. Environmental assessments have concluded that these metabolites are not expected to be emitted in large quantities relative to the parent compound and are not anticipated to be more persistent in the environment than ranitidine hydrochloride itself. fda.gov However, studies on the biodegradability of ranitidine and its derivatives have shown that they are not readily or inherently biodegradable. nih.gov Once in the aquatic environment, ranitidine can be subject to both biotic and abiotic transformations, resulting in various environmental metabolites. researchgate.net Research has also shown that some transformation products formed during degradation processes can exhibit greater toxicity than the original ranitidine compound. publish.csiro.au

Advanced Oxidation Processes and Remediation Strategies for Ranitidine Hydrochloride in Water

The presence of ranitidine in water sources has prompted research into effective remediation technologies. nih.gov Advanced Oxidation Processes (AOPs) have emerged as a promising strategy for the degradation of persistent organic micropollutants like ranitidine. researchgate.net These processes are characterized by the generation of highly reactive, non-selective species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), which can break down complex organic molecules. researchgate.netnih.gov

Various AOPs have been investigated for ranitidine removal, including:

Persulfate Oxidation: Involves the activation of oxidants like peroxymonosulfate (B1194676) (PMS) or peroxodisulfate (PDS) to generate strong radicals. publish.csiro.auresearchgate.net

Fenton and Electro-Fenton Processes: These methods use iron catalysts and hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. The electro-Fenton process demonstrated high oxidation power for ranitidine degradation. nih.govmdpi.com

Photocatalysis and UV-based AOPs: Processes like UV/H₂O₂ and UV/PDS use ultraviolet light to generate radicals and have been shown to be effective. publish.csiro.aumdpi.com For example, a UV/PDS system achieved 100% removal of ranitidine within 60 minutes. publish.csiro.au

Sonolysis: Utilizes ultrasound to induce the degradation of the compound. publish.csiro.au

These processes can achieve high removal efficiencies and, in some cases, complete mineralization of ranitidine into carbon dioxide, water, and inorganic ions like ammonium, nitrate, and sulfate. nih.govmdpi.com However, it is crucial to note that AOPs can also lead to the formation of intermediate transformation products, which may be more toxic than the parent molecule. nih.gov

Interactive Data Table: Comparison of Advanced Oxidation Processes for Ranitidine Degradation

You can filter and sort the data by clicking on the column headers.

AOP SystemOxidant/CatalystPrimary Radical SpeciesReported EfficiencyReference
UV/Peroxodisulfate (PDS)PDS, UV lightSO₄•⁻100% removal in 60 min publish.csiro.au
UV-PhotolysisUV light•OH99.8% removal in 60 min publish.csiro.au
SonolysisUltrasound•OH98.8% removal in 60 min publish.csiro.au
Electro-FentonFe²⁺, H₂O₂, BDD anode•OHAlmost complete mineralization nih.gov
CoFeLDH/PMSCoFeLDH, Peroxymonosulfate (PMS)SO₄•⁻, •OH100% degradation in 20 min nih.govresearchgate.net
CoCuLDH/PMSCoCuLDH, Peroxymonosulfate (PMS)SO₄•⁻, •OH70% degradation in 60 min nih.govresearchgate.net
CoAl-LDHm/PMSCoAl-LDH nanosheet membrane, PMSSO₄•⁻, ¹O₂87.8% removal nih.gov

Catalytic Degradation Systems (e.g., Layered Double Hydroxide Activated Peroxymonosulfate)

Among the various AOPs, catalytic systems using Layered Double Hydroxides (LDHs) to activate peroxymonosulfate (PMS) have shown significant promise for ranitidine remediation. nih.govresearchgate.net LDHs are materials with a unique layered structure that can be customized with different metal cations, making them versatile catalysts. researchgate.net

Research has demonstrated the high efficiency of this system. In one study, a Cobalt-Iron LDH (CoFeLDH) catalyst was used to activate PMS. nih.govresearchgate.net The results were highly effective, achieving 100% degradation of ranitidine within 20 minutes at a catalyst concentration of 25 mg/L and a PMS concentration of 20 mg/L. nih.govresearchgate.net In contrast, a Cobalt-Copper LDH (CoCuLDH) catalyst was less effective, achieving only 70% degradation after 60 minutes under similar conditions. nih.govresearchgate.net The superior performance of the CoFeLDH was attributed to its stronger chemical bond and a more positive zeta potential. nih.govresearchgate.net

The primary mechanism for degradation in these LDH/PMS systems is the generation of sulfate radicals (SO₄•⁻), which were found to play a more dominant role than hydroxyl radicals (•OH). nih.govresearchgate.net An important advantage of the CoFeLDH catalyst is its stability and reusability; studies have shown it can be reused for up to eight cycles, which is a significant factor for practical applications. nih.govresearchgate.net

Other LDH compositions have also been explored. A CoAl-LDH nanosheet membrane was developed for PMS activation and demonstrated 87.8% removal of ranitidine. nih.gov This membrane system offers the advantage of operating under gravity flow and reduces catalyst leaching. nih.gov

Interactive Data Table: Performance of LDH-based Catalysts in Ranitidine Degradation

You can filter and sort the data by clicking on the column headers.

LDH CatalystDegradation EfficiencyTimeKey FindingReference
CoFeLDH100%20 minSuperior catalytic properties and reusability (8 cycles). nih.govresearchgate.net
CoCuLDH70%60 minLess effective compared to CoFeLDH. nih.govresearchgate.net
CoAl-LDH Nanosheet Membrane87.8%N/A (Continuous Flow)Effective as a membrane for continuous flow systems. nih.gov
MgCuFe-LDHSignificantly higher activity than MgFe-LDHN/ADemonstrated high catalytic activity for PMS activation. researchgate.net

Chemical Interactions Involving Ranitidine Hydrochloride

Interactions Affecting Chemical Stability

The stability of Ranitidine (B14927) Hydrochloride can be influenced by several factors, including the presence of impurities, interactions with formulation components, and environmental conditions such as humidity and temperature.

Role of Impurities and Degradants on Moisture Sorption and Stability

The presence of impurities and degradation products significantly impacts the chemical stability of Ranitidine Hydrochloride, primarily by affecting its interaction with moisture. nih.gov

Pure Ranitidine Hydrochloride exhibits a sigmoidal degradation profile when exposed to humidity, characterized by a lag time where minimal moisture is absorbed. acs.orgnih.gov However, once degradation begins, the sample starts to absorb more moisture. acs.orgnih.gov The presence of its own degradation products eliminates this lag period, even at low humidity levels. acs.orgnih.gov This is because the combination of impurities and water vapor can cause a phase transition from a crystalline solid to a solution, which increases the mobility of molecules and enhances reactivity. acs.orgnih.gov

Studies have shown that small amounts of impurities can drastically alter the moisture sorption profile of Ranitidine Hydrochloride, leading to increased moisture sorption and a lower deliquescence relative humidity (the humidity at which it starts to dissolve). nih.gov This heightened sensitivity to moisture can have significant consequences for the stability of both the active pharmaceutical ingredient and the final drug product during manufacturing and storage. nih.gov

Forced degradation studies have identified several impurities that can form under various conditions. jst.go.jp For instance, some impurities are generated through hydrolysis, while others form under acidic, basic, or oxidative stress. jst.go.jpnih.gov The formation of N-nitrosodimethylamine (NDMA), a mutagenic impurity, has been linked to the degradation of ranitidine and some of its impurities, particularly under conditions of elevated temperature and humidity. jst.go.jpjst.go.jp The rate of NDMA formation from certain amorphous impurities can be significantly higher than from crystalline Ranitidine Hydrochloride. jst.go.jp

The interaction between ranitidine molecules in the solid state is considered a primary pathway for NDMA formation. jst.go.jp A proposed mechanism involves the autoxidation of ranitidine, which liberates nitrite (B80452) ions and dimethylamine (B145610). pharxmonconsulting.com The subsequent nitrosation is thought to be facilitated by the conversion of nitrite ions into a gaseous nitrosating agent. pharxmonconsulting.com

Interactions with Excipients and Formulation Components

Ranitidine Hydrochloride's hygroscopic nature makes its interaction with excipients a critical factor in formulation stability. banglajol.info The choice of excipients can either enhance or mitigate moisture absorption and subsequent degradation. banglajol.info

Studies have shown both compatible and incompatible interactions between Ranitidine Hydrochloride and various pharmaceutical excipients.

Incompatible Excipients:

Butylated Hydroxyanisole (BHA), Polyvinyl Pyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), Microcrystalline Cellulose (MCC), and Magnesium Stearate (B1226849): Binary mixtures of ranitidine with these excipients showed physical changes and were deemed incompatible under various storage conditions. researchgate.net The interaction with PVP may involve hydrogen bonding between the NH group of ranitidine and the C=O group of PVP. scribd.com

Lactose: Ranitidine has been found to be incompatible with lactose, which can affect the adhesive strength of film-coated tablets. sci-hub.senih.gov

Eudragit E100®: A mild interaction between ranitidine and this polymer has been suggested, which can also impact tablet film adhesion. sci-hub.senih.gov

Butylated Hydroxytoluene (BHT), Polyethylene Glycol (PEG) 6000, Sodium Starch Glycolate, and Talc (B1216): Evidence of physicochemical interactions with these excipients was observed under accelerated conditions, suggesting incompatibility. researchgate.net

Povidone K-30: Being a hygroscopic material itself, it can significantly increase the moisture absorption of ranitidine formulations. banglajol.info

Excipients with Minimal or No Interaction:

Maize starch, Avicel PH-101, Mannitol, and Purified Talc: These have been studied in blends with ranitidine. banglajol.info While some diluents can either increase or decrease moisture absorption, lubricants like purified talc and magnesium stearate have been shown to have little effect on moisture absorption by ranitidine. banglajol.info

Ion-exchange resins: Complexation with weak cation exchange resins like Polacrilex has been shown to protect Ranitidine Hydrochloride from moisture uptake. nih.gov

The table below summarizes some of the observed interactions between Ranitidine Hydrochloride and various excipients.

ExcipientInteraction with Ranitidine HydrochlorideReference
Butylated Hydroxyanisole (BHA)Incompatible, physical changes observed. researchgate.net
Polyvinyl Pyrrolidone (PVP)Incompatible, involves hydrogen bonding. researchgate.netscribd.com
Hydroxypropyl Methylcellulose (HPMC)Incompatible, physical changes observed. researchgate.net
Microcrystalline Cellulose (MCC)Incompatible, physical changes observed. researchgate.net
Magnesium StearateIncompatible, physical changes observed. researchgate.net
LactoseIncompatible, affects film adhesion. sci-hub.senih.gov
Eudragit E100®Mild interaction, affects film adhesion. sci-hub.senih.gov
Butylated Hydroxytoluene (BHT)Incompatible under accelerated conditions. researchgate.net
Polyethylene Glycol (PEG) 6000Incompatible under accelerated conditions. researchgate.net
Sodium Starch GlycolateIncompatible under accelerated conditions. researchgate.net
TalcIncompatible under accelerated conditions. researchgate.net
Povidone K-30Increases moisture absorption. banglajol.info
Polacrilex (Ion-exchange resin)Protective against moisture uptake. nih.gov

Acid-Base Chemistry and Protonation States of Ranitidine Hydrochloride

Ranitidine is a molecule with multiple basic sites, leading to several protonation equilibria depending on the pH of the surrounding medium. bg.ac.rs It has two reported pKa values of approximately 8.2 and 2.7. fip.orgjocpr.comchemicalbook.com The pKa of 8.2 corresponds to the dimethylamino group, while the pKa of 2.7 is associated with the side chain. chemicalbook.com

The acid-base equilibrium of ranitidine involves the formation of an anionic species stabilized by resonance. medcraveonline.com The presence of the nitro group increases the acidity of the =CH– group. medcraveonline.com In aqueous solutions, ranitidine undergoes protonation, generating different ionic forms as the pH changes. researchgate.net

At very low pH values, ranitidine hydrochloride shows resistance to hydrolytic cleavage, which is attributed to the C-protonation of the enediamine. rsc.org In the acidity range from pH 10 to 8 M H2SO4, multiple protonation equilibria occur. bg.ac.rs The protonation constant of the dimethylamino group has been well-established. bg.ac.rs The protonation of the 2-nitroethenediamine moiety occurs in acidic solutions (pH 5 to 0). bg.ac.rs

In strongly alkaline media, a hydroxylation equilibrium has also been observed. bg.ac.rs

Complex Formation and Chemical Reactivity with Other Chemical Entities

Ranitidine Hydrochloride can form complexes with various chemical entities, including metal ions. This complexation can be influenced by the pH of the medium.

pH Dependence of Ranitidine Hydrochloride Chemical Interactions

The chemical reactivity and degradation of Ranitidine Hydrochloride are highly dependent on pH.

Acidic Conditions: Significant degradation occurs in acidic environments (e.g., 0.1 N HCl). nih.govmdpi.com However, at very low pH, it is resistant to hydrolytic cleavage. rsc.org

Basic Conditions: The compound also degrades significantly in basic conditions (e.g., 0.1 N NaOH). nih.govmdpi.com

Neutral and Intermediate pH: The slowest rate of degradation for ranitidine has been observed between pH 5 and 8. nih.gov At intermediate pH values, both acidic and alkaline degradation pathways are operative. rsc.orgrsc.org

A study on the interaction between Ranitidine Hydrochloride and Bisoprolol Fumarate found that the stability of the complex formed was pH-dependent. The stability constant was highest at pH 2.0 and 5.5, indicating a significant chemical interaction, while it was negligible at pH 6.4. banglajol.info

Formation of Stable Chemical Complexes

Ranitidine has been shown to form complexes with several metal ions, including Fe²⁺, Fe³⁺, Al³⁺, Cu²⁺, Ni²⁺, and Pb²⁺. researchgate.netmdpi.comresearchgate.net These complexes are typically formed in a 1:1 ratio in methanol (B129727) or an aqueous buffer at pH 6.5. researchgate.netmdpi.comresearchgate.net An exception is with Fe³⁺, where complexes with the formula [(Fe³⁺)₂Ran] have been observed. researchgate.netmdpi.comresearchgate.net No complex formation was observed with Mg²⁺. researchgate.netmdpi.comresearchgate.net

The formation of these complexes can have practical implications. For instance, the interaction with iron and aluminum may reduce the therapeutic effect of either ranitidine or the co-administered metal-containing medication. researchgate.net

The interaction of ranitidine with a mercury(II) catalyst has also been reported, where the formation of a stable complex between Hg(II) and ranitidine inhibits a catalytic reaction. iosrjournals.org Additionally, studies have investigated the formation of inclusion complexes with cyclodextrins. scilit.com

The table below provides a summary of the stability constants for the complex formed between Ranitidine Hydrochloride and Bisoprolol Fumarate at different pH values.

pHStability ConstantInteraction LevelReference
1.20.896Minor banglajol.info
2.01.612Significant banglajol.info
3.01.200Significant banglajol.info
5.51.36Significant banglajol.info
6.40.294Very Negligible banglajol.info

Ranitidine Hydrochloride Analogs and Derivatives in Chemical Research

Structure-Activity Relationships in Novel Ranitidine (B14927) Analogs

The exploration of ranitidine analogs has revealed critical relationships between their chemical structure and biological activity. Modifications to various parts of the ranitidine molecule, including the furan (B31954) ring, the thioether chain, and the nitroethenediamine group, have led to the development of compounds with potent and sometimes selective activities against new targets, particularly acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov

Initial studies identified that ranitidine itself possesses AChE inhibitory activity. nih.gov This discovery prompted the synthesis of a series of analogs to optimize this activity. Research into bis[[(dimethylamino)methyl]furanyl] analogues of ranitidine, for instance, demonstrated that N,N'-disubstituted derivatives of 2-nitro-1,1-ethenediamine and 4,6-dinitro-1,3-benzenediamine were potent AChE inhibitors. nih.gov One such compound showed activity greater than the established AChE inhibitor, physostigmine. nih.gov Further modifications, such as replacing the diaminonitroethene group with alkyl or aryl bis-thioethers, resulted in slightly less active but still potent compounds. nih.gov

More recent research has focused on replacing parts of the ranitidine scaffold with other chemical groups to enhance specific interactions with biological targets. For example, replacing the 4-nitropyridazine moiety of a ranitidine derivative with cyclic imide groups maintained high efficacy for AChE inhibition. nih.gov The structure-activity relationship (SAR) of a series of these cyclic imides showed that AChE inhibition is enhanced by the presence of additional aromatic rings. researchgate.netnih.gov Specifically, 1,8-naphthalimide (B145957) derivatives were identified as the most potent in this class. researchgate.netnih.gov

The following table summarizes key structure-activity relationships observed in various series of ranitidine analogs.

Structural Modification Target/Activity Key Findings Reference(s)
N,N'-disubstitution of the 2-nitro-1,1-ethenediamine moietyAcetylcholinesterase (AChE) InhibitionDerivatives of 2-nitro-1,1-ethenediamine and 4,6-dinitro-1,3-benzenediamine were found to be the most active AChE inhibitors. nih.gov
Deletion of the diaminonitroethene groupAcetylcholinesterase (AChE) InhibitionResulted in slightly less active compounds, comparable in potency to tetrahydro-9-aminoacridine (THA). nih.gov
Introduction of substituents at the N-3 position of a 2-imidazolidinylidene propanedinitrile moietyAcetylcholinesterase (AChE) Inhibition & Gastrointestinal MotilityBenzyl or 4-fluorobenzyl substitution significantly increased activity. Compounds 12 and 13 showed excellent potency with AChE IC50 values of 3.6 and 2.7 nM, respectively. nih.gov
Replacement of the 4-nitropyridazine moiety with cyclic imidesAcetylcholinesterase (AChE) InhibitionMaintained high efficacy as AChE inhibitors. nih.gov
Increasing the number of aromatic rings in the cyclic imide moietyAcetylcholinesterase (AChE) InhibitionAChE inhibition was found to increase with additional aromatic rings. researchgate.netnih.gov
Incorporation of a 1,8-naphthalimide groupAcetylcholinesterase (AChE) Inhibition & Amyloid-β (Aβ) Aggregation InhibitionThese derivatives were the most potent AChE inhibitors in their series and also showed profound inhibition of Aβ aggregation. researchgate.netnih.govmdpi.com

Design Principles for Multi-Target Directed Ligands Based on the Ranitidine Scaffold

The multifactorial nature of complex diseases like Alzheimer's has driven the development of multi-target-directed ligands (MTDLs)—single compounds designed to interact with multiple targets involved in the disease's pathogenesis. nih.gov The ranitidine scaffold has proven to be a valuable starting point for the rational design of such MTDLs. nih.govresearchgate.net

A key design principle involves the combination of pharmacophores, which are the essential structural features of a molecule required for its biological activity. In the context of Alzheimer's disease, researchers have aimed to combine the AChE-inhibiting properties of ranitidine analogs with the ability to inhibit the aggregation of amyloid-β (Aβ) peptides, another key pathological hallmark of the disease. mdpi.comnih.gov

The design of these MTDLs often follows a "linker strategy," where known active moieties are connected. It has been proposed that an ideal scaffold for an Aβ aggregation inhibitor consists of two aromatic end groups connected by a linker, which can disrupt the π-π stacking interactions between phenylalanine residues in Aβ monomers. nih.gov Interestingly, the structures of many ranitidine analogs naturally conform to this proposed scaffold. nih.gov

By rationally applying these principles, scientists have successfully developed ranitidine-based MTDLs. For example, a series of ranitidine analogs containing cyclic imide isosteres were synthesized. mdpi.comnih.gov The structure-activity relationship studies revealed that incorporating a 1,8-naphthalimide moiety led to profound inhibition of Aβ aggregation while also maintaining potent AChE inhibitory activity. mdpi.comnih.gov This dual activity offers a promising therapeutic strategy for Alzheimer's disease. mdpi.com Further studies demonstrated that the presence of two aromatic end groups in the molecule is critical for potent Aβ aggregation inhibition. mdpi.comnih.gov

The following table outlines the core design principles for developing multi-target directed ligands from the ranitidine scaffold.

Design Principle Description Application Example Reference(s)
Pharmacophore Combination/Hybridization Merging the structural features of ligands for different targets into a single molecule.Combining the ranitidine core (for AChE inhibition) with moieties known to inhibit Aβ aggregation. nih.govresearchgate.net
Scaffold Hopping/Isosteric Replacement Replacing a part of the molecule with a structurally different group that retains similar biological activity.Replacing the 4-nitropyridazine moiety of a parent ranitidine compound with various cyclic imide isosteres to modulate activity and target selectivity. researchgate.netmdpi.com
Mimicking Aβ Aggregation Inhibitor Scaffold Designing molecules with two aromatic end groups connected by a flexible linker to interfere with Aβ peptide self-assembly.Synthesis of ranitidine analogs with a furan group at one end and a 1,8-naphthalimide group at the other, which showed potent Aβ aggregation inhibition. mdpi.comnih.gov
Optimization of Hydrophobic and π-π Interactions Modifying aromatic moieties to enhance binding to specific sites on the target protein, such as the peripheral anionic site (PAS) of AChE.The addition of aromatic rings to the cyclic imide portion of the structure increased AChE inhibition through enhanced interactions with the PAS. nih.govresearchgate.netnih.gov

Q & A

Q. How can researchers ensure the validity of comparative studies between Ranitidine HCl and newer H₂ antagonists?

  • Methodological Answer : Use randomized crossover designs to minimize bias. Validate assays for cross-reactivity (e.g., specificity testing against famotidine). Apply blinding protocols for outcome assessors and use intention-to-treat (ITT) analysis .

Q. What strategies mitigate bias in retrospective analyses of Ranitidine HCl’s adverse effects?

  • Methodological Answer : Use propensity score matching to balance covariates. Conduct sensitivity analyses to assess unmeasured confounding. Validate findings with prospective cohort studies or meta-analyses .

Synthesis and Degradation

Q. How can synthetic routes for Ranitidine HCl be optimized to reduce nitrosamine impurities?

  • Methodological Answer : Modify reaction conditions (e.g., replace nitrous acid with safer nitrosating agents). Monitor intermediates via real-time FTIR. Implement quality-by-design (QbD) principles to identify critical process parameters .

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